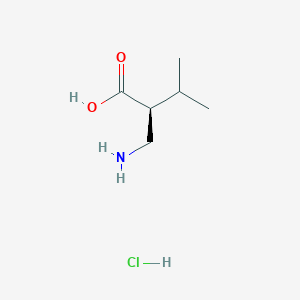

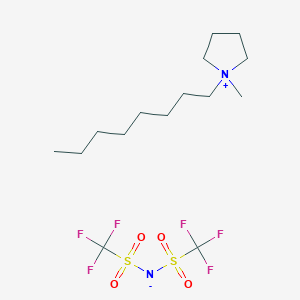

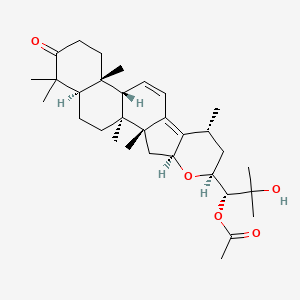

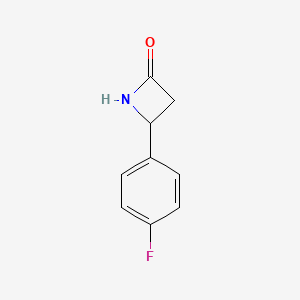

![molecular formula C18H13N3O2S B3030672 4-(4-甲氧基苯基)噻吩[2,3-b:5,4-c']二吡啶-2-甲酰胺 CAS No. 942135-14-0](/img/structure/B3030672.png)

4-(4-甲氧基苯基)噻吩[2,3-b:5,4-c']二吡啶-2-甲酰胺

描述

The compound 4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide is a derivative of thienopyrimidine, a heterocyclic compound that has been extensively researched for its potential in therapeutic applications. Thienopyrimidines are known for their biological activity and have been studied as non-peptide antagonists for various receptors, including the human luteinizing hormone-releasing hormone (LHRH) receptor .

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives has been reported, where the core structure is modified to enhance potency and bioavailability. For instance, a thieno[2,3-d]pyrimidine-2,4-dione derivative with a biaryl moiety has been synthesized, leading to the discovery of a potent and orally active non-peptide LHRH antagonist . Another synthesis approach involved the cyclization of a potassium salt of carbonic acid to yield a tricyclic 1,3-oxazinone derivative, which further reacted under various conditions to produce different compounds, including a formamidino compound and a tetracyclic dipyrimidine derivative .

Molecular Structure Analysis

Molecular modeling studies have been utilized to understand the interactions and conformation of thienopyrimidine derivatives. For example, the methoxyurea side chain of a related compound was found to form an intramolecular hydrogen bond, which is speculated to increase membrane permeability and improve oral absorption . The crystal structure and molecular conformation of a solvated compound with a methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety have been studied, revealing an essentially planar methoxyphenyl ring and a one-dimensional chain formation in the solid state due to intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of thienopyrimidine derivatives can be complex, as demonstrated by the various reactions leading to the synthesis of different compounds. For instance, the reaction of a 3-amino-thieno[2,3-d]pyrimidin-2-carbonitrile with oxalic acid derivatives under different conditions led to the formation of a tetracyclic dipyrimidine derivative . These reactions highlight the versatility of thienopyrimidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

Thienopyrimidine derivatives exhibit a range of physical and chemical properties that contribute to their biological activity. The intramolecular hydrogen bond in the methoxyurea side chain of a related compound is thought to enhance lipophilicity and oral bioavailability . The crystal structure analysis of a solvated compound provides insights into the solid-state properties, such as planarity and hydrogen bonding, which can influence the compound's stability and interactions . The antianaphylactic activity of some synthesized thienopyrimidine derivatives indicates their potential for therapeutic use .

科学研究应用

成骨和抑制骨吸收

4-(4-甲氧基苯基)噻吩[2,3-b:5,4-c']二吡啶-2-甲酰胺 (TH) 已被确定为具有成骨特性的化合物,增强成骨细胞前体 MC3T3-E1 细胞的活性。它抑制破骨细胞分化,这是骨吸收的关键因素。这种活性通过抑制磷酸二酯酶 (PDE) 活性和增强一氧化氮 (NO) 的产生来介导,从而导致细胞内环磷酸鸟苷 (cGMP) 增加。这些发现表明 TH 作为抗骨质疏松剂的潜力,促进骨形成并抑制骨吸收 (Amano 等,2019)。

抗增殖活性

研究表明,包括 TH 在内的噻吩[2,3-b]吡啶衍生物对各种细胞系表现出抗增殖活性。例如,已发现某些衍生物对黑色素瘤和乳腺癌细胞系表现出显着的活性,表明在癌症治疗中具有潜在的治疗应用 (Hung 等,2014)。

增强骨形成

TH 的成骨作用不仅在体外观察到,而且在离体和体内也观察到。TH 已被证明可在颅骨和跖骨器官培养中诱导新骨形成。此外,当掺入到 α-TCP 骨水泥中时,TH 会持续释放,表明其在骨再生系统中的用途 (Nakajima 等,2010)。

抗炎特性

噻吩[2,3-b]吡啶和噻吩[2,3-b:5,4-c']二吡啶衍生物(包括 TH)已被发现具有抗炎作用。这些作用已使用佐剂性关节炎大鼠模型进行了验证,突出了它们作为疾病改善抗风湿药 (DMARD) 的潜力 (Baba 等,1999)。

抗菌和抗真菌活性

与 TH 相关的化合物已被证明具有抗菌和抗真菌活性。这表明 TH 及其衍生物可能有效对抗微生物感染,从而增加了它们的潜在治疗应用 (Vasu 等,2005)。

抗癌特性

4-乙酰基-5-苯胺基-N-芳基噻吩-2-甲酰胺的衍生物(结构上与 TH 相关)已被合成,并显示出对各种癌细胞系的细胞毒性。这表明 TH 衍生物作为抗癌剂的潜力 (Atta & Abdel‐Latif,2021)。

作用机制

Target of Action

The primary target of 4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c’]dipyridine-2-carboxamide, also known as TH, is the osteoblast precursors . These cells play a crucial role in bone formation, and their differentiation is a key step in the process of bone regeneration .

Mode of Action

TH interacts with osteoblast precursors, stimulating their differentiation . This interaction results in an enhancement of bone regeneration, particularly in rodent bone defect models .

Biochemical Pathways

It is known that the compound’s effects on osteoblast differentiation and bone regeneration are observed in both mouse and human pluripotent stem cells, as well as human dental pulp stem cells . This suggests that TH may influence multiple pathways related to stem cell differentiation and bone formation.

Pharmacokinetics

The compound’s physical state as a solid and its molecular weight of 335.38 may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of TH’s action is the stimulation of osteoblast differentiation and the enhancement of bone regeneration . This has been observed in various models, including rodent bone defect models and pluripotent stem cells from both mice and humans .

Action Environment

It’s worth noting that the storage conditions of the compound are frequently reviewed to optimize them . This suggests that certain environmental conditions, such as temperature, could potentially influence the compound’s stability and efficacy.

属性

IUPAC Name |

13-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-11-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-23-11-4-2-10(3-5-11)13-8-14(17(19)22)21-18-16(13)12-6-7-20-9-15(12)24-18/h2-9H,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQZGMVCADAKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C=NC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

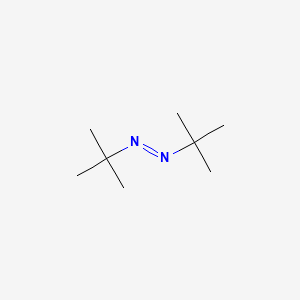

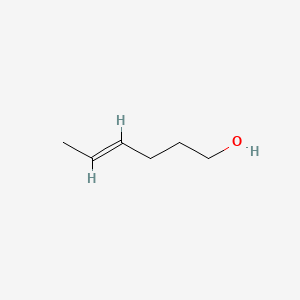

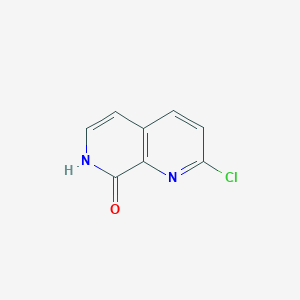

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride](/img/structure/B3030611.png)